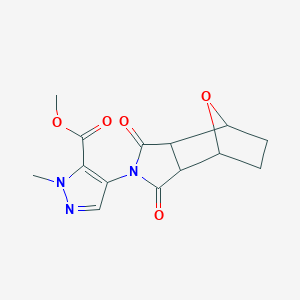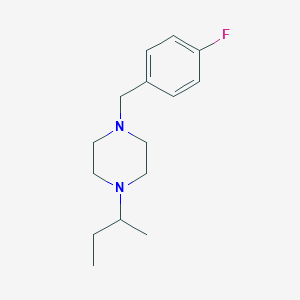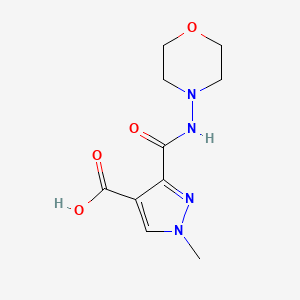
1-methyl-3-(morpholin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-3-(モルホリン-4-イルカルバモイル)-1H-ピラゾール-4-カルボン酸は、次の化学式を持つ複雑な有機化合物です。
C9H14N4O4
{_svg_1}. 分子量は約258.24 g/molです。構造を詳しく見てみましょう。準備方法
The synthesis of 1-METHYL-3-[(MORPHOLINOAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-keto ester to form the pyrazole core. The morpholino group is then introduced through a nucleophilic substitution reaction, and the carboxylic acid group is added via carboxylation. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
1-METHYL-3-[(MORPHOLINOAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrazole derivatives.
科学的研究の応用
1-METHYL-3-[(MORPHOLINOAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of 1-METHYL-3-[(MORPHOLINOAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of cellular responses.
類似化合物との比較
1-METHYL-3-[(MORPHOLINOAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-Methyl-3-(aminocarbonyl)-1H-pyrazole-4-carboxylic acid: This compound lacks the morpholino group, which may result in different chemical and biological properties.
3-(Morpholinoamino)-1H-pyrazole-4-carboxylic acid: This compound lacks the methyl group, which can affect its reactivity and interactions with molecular targets.
1-Methyl-3-(morpholino)-1H-pyrazole-4-carboxylic acid: This compound lacks the aminocarbonyl group, which may influence its chemical stability and biological activity.
特性
分子式 |
C10H14N4O4 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC名 |
1-methyl-3-(morpholin-4-ylcarbamoyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N4O4/c1-13-6-7(10(16)17)8(11-13)9(15)12-14-2-4-18-5-3-14/h6H,2-5H2,1H3,(H,12,15)(H,16,17) |
InChIキー |
TWLFPIWHYMLOBV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(=O)NN2CCOCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[1-(biphenyl-4-yl)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10889032.png)
![(3-Chlorophenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10889035.png)
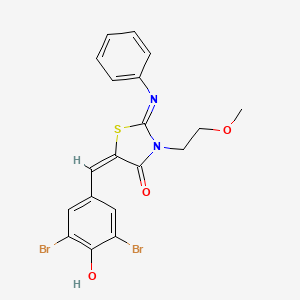
![4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10889042.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B10889046.png)
![(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B10889052.png)
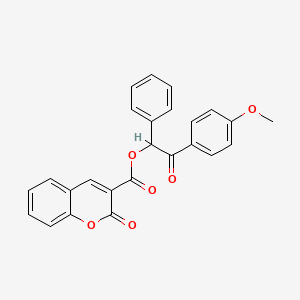
![2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10889059.png)
![1,3-Benzodioxol-5-yl[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B10889062.png)
![2-(4-Bromophenoxy)-1-[4-(2-chlorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10889078.png)
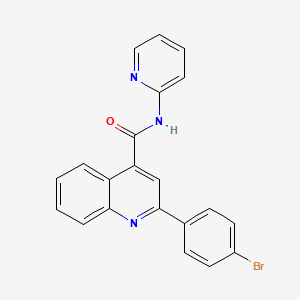
![(2E)-3-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10889091.png)
